
Epirosmanol
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Epirosmanol puede sintetizarse mediante la oxidación del ácido carnósico, otro diterpeno que se encuentra en el romero y la salvia . El proceso de oxidación implica el uso de reactivos como el peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas . La reacción generalmente requiere un disolvente como metanol o etanol y se lleva a cabo a temperatura ambiente .
Métodos de producción industrial
La producción industrial de this compound implica la extracción del ácido carnósico del romero o la salvia, seguida de su conversión química a this compound . El proceso de extracción utiliza disolventes como etanol o dióxido de carbono supercrítico para aislar el ácido carnósico del material vegetal . El paso de oxidación posterior se escala utilizando reactores industriales para producir this compound en cantidades más grandes .
Análisis De Reacciones Químicas
Tipos de reacciones
Epirosmanol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión del ácido carnósico a this compound.
Reducción: Reducción de this compound a sus derivados de alcohol correspondientes.
Sustitución: Reacciones de sustitución que involucran los grupos hidroxilo en this compound.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, metanol, temperatura ambiente.
Reducción: Borohidruro de sodio, etanol, temperatura ambiente.
Sustitución: Varios nucleófilos, disolventes como diclorometano, temperatura ambiente.
Productos principales
Oxidación: This compound.
Reducción: Derivados de alcohol de this compound.
Sustitución: Derivados de this compound sustituidos.
Aplicaciones Científicas De Investigación
Epirosmanol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Epirosmanol ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Elimina radicales libres y previene el daño oxidativo a las células.
Actividad anticancerígena: Inhibe la biosíntesis de melanina en las células de melanoma, potencialmente a través de la inhibición de enzimas clave involucradas en la producción de melanina.
Dianas y vías moleculares: Dirige las especies reactivas de oxígeno y las vías de biosíntesis de melanina.
Comparación Con Compuestos Similares
Epirosmanol es similar a otras diterpeno lactonas como:
Ácido carnósico: Otro diterpeno que se encuentra en el romero y la salvia con propiedades antioxidantes.
Carnosol: Un derivado oxidado del ácido carnósico con actividades antioxidantes similares.
Rosmanol: Un compuesto relacionado con propiedades antioxidantes y antiinflamatorias.
Singularidad
This compound es único debido a su capacidad específica para inhibir la biosíntesis de melanina y su potente actividad antioxidante . Su estructura le permite eliminar eficazmente los radicales libres e inhibir enzimas clave involucradas en la producción de melanina .
Propiedades
IUPAC Name |
3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epirosmanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93380-12-2 | |
| Record name | Epirosmanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 - 225 °C | |
| Record name | Epirosmanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)
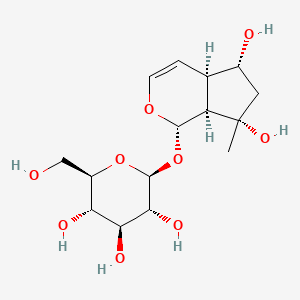
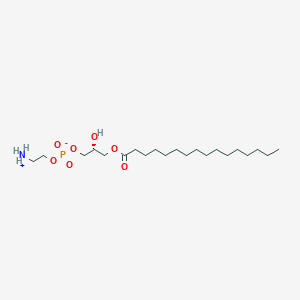

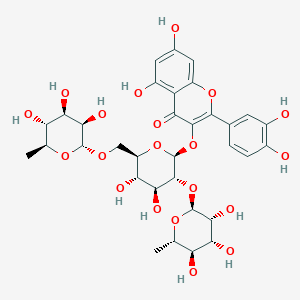
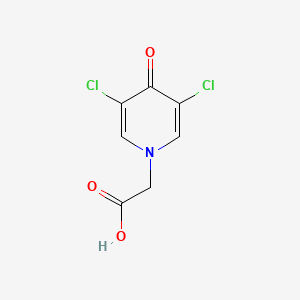
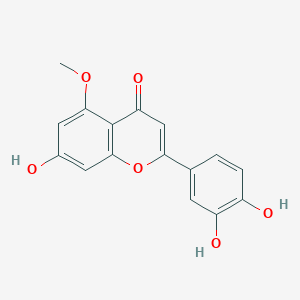
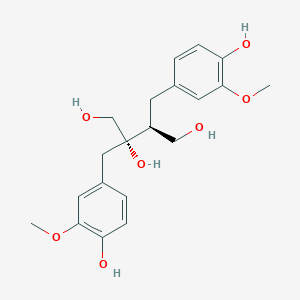
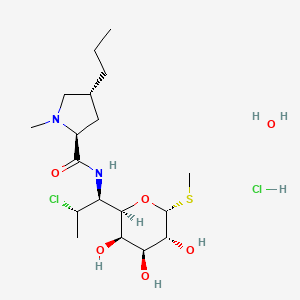
![(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1649367.png)
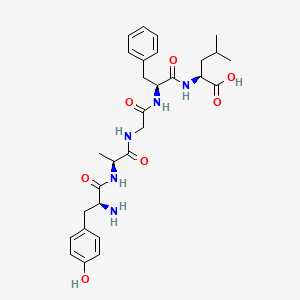
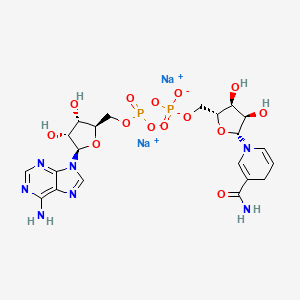
![(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B1649370.png)
